molecular formula C16H18O2S B5789980 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene

2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene

Cat. No. B5789980
M. Wt: 274.4 g/mol
InChI Key: DBNVRABVHLSFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene, also known as Methoxyfenozide, is a synthetic chemical compound that belongs to a class of insecticides called diacylhydrazines. It is widely used in agriculture to control the growth of lepidopteran pests such as caterpillars and moths. Methoxyfenozide is known for its selective action, which means that it targets only the pests and has minimal impact on non-target organisms.

Mechanism of Action

2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide acts as a molting disruptor, which means that it interferes with the process of molting in insects. Molting is a process by which insects shed their exoskeleton and grow a new one. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide inhibits the production of ecdysone, a hormone that triggers the molting process. As a result, the insects are unable to molt, and their growth is stunted, leading to their eventual death.
Biochemical and Physiological Effects:
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide has been shown to have minimal impact on non-target organisms such as bees, birds, and fish. However, it can have some impact on beneficial insects such as parasitoids and predators that feed on the pests. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is not known to have any significant impact on human health.

Advantages and Limitations for Lab Experiments

2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is widely used in laboratory experiments to study the impact of insecticides on lepidopteran pests. It is known for its selective action, which means that it targets only the pests and has minimal impact on non-target organisms. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is also easy to synthesize and is available in large quantities. However, it can be expensive compared to other insecticides, and its effectiveness can vary depending on the pest species and the crop.

Future Directions

There are several future directions for the research of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide. One of the areas of research is to study its impact on beneficial insects such as parasitoids and predators that feed on the pests. Another area of research is to develop new formulations of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide that are more effective and have a longer residual activity. Researchers are also exploring the use of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide in integrated pest management programs, which combine different pest control methods to reduce the reliance on insecticides. Finally, there is a need to study the environmental impact of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide and develop strategies to minimize its impact on the ecosystem.
Conclusion:
2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is a synthetic chemical compound that is widely used in agriculture to control the growth of lepidopteran pests. It is known for its selective action, which means that it targets only the pests and has minimal impact on non-target organisms. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide acts as a molting disruptor and inhibits the production of ecdysone, a hormone that triggers the molting process. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide has been extensively studied for its insecticidal activity and has shown promising results in controlling the growth of lepidopteran pests. There are several future directions for the research of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide, including studying its impact on beneficial insects, developing new formulations, and exploring its use in integrated pest management programs.

Synthesis Methods

2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is synthesized by reacting 2-methoxybenzaldehyde with 3,5-dimethylphenylhydrazine in the presence of a Lewis acid catalyst. The reaction proceeds via a condensation reaction, followed by an oxidation reaction to form the sulfoxide group. The final product is obtained by recrystallization from a suitable solvent. The synthesis method of 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide is well-established, and it is produced on a large scale for commercial use.

Scientific Research Applications

2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide has been extensively studied for its insecticidal activity and has shown promising results in controlling the growth of lepidopteran pests. It has been used in various crops such as cotton, soybean, corn, and vegetables. 2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzeneide has also been studied for its impact on non-target organisms such as bees, birds, and fish, and it has been found to have minimal impact on them.

properties

IUPAC Name

2-(2-methoxyphenyl)sulfinyl-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-11-9-12(2)16(13(3)10-11)19(17)15-8-6-5-7-14(15)18-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNVRABVHLSFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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